![molecular formula C9H8F3NO2 B091127 Methyl m-trifluoromethylcarbanilate CAS No. 18584-93-5](/img/structure/B91127.png)
Methyl m-trifluoromethylcarbanilate
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Overview
Description
Scientific Research Applications
Cancer Research
“Methyl m-trifluoromethylcarbanilate” plays a significant role in the field of cancer research. It is used in the study of methylation profiling and marker development for clinical care . Methylation is the most abundant of these reversible epigenetic marks, predominantly occurring on DNA, RNA, and histones . Aberrant methylation status has been linked with cancer development in several malignancies .
Epigenetics
This compound is also used in the study of epigenetics. Epigenetics refers to heritable and potentially reversible alterations in gene expression that do not change nucleotide sequences in the genome . The most common mechanisms mediating epigenetic regulation include DNA methylation .
Biomarker Development
“Methyl m-trifluoromethylcarbanilate” is used in the development of biomarkers for various cancers . Biomarkers are measurable indicators of some biological state or condition. They are used in clinical care for diagnosis, prediction, and monitoring of disease .
Wastewater Treatment
Interestingly, this compound has applications in environmental science as well. It is used in the treatment of methyl orange wastewater . The adsorption of methyl orange onto Spirulina residue biochar (SRBC) were fitted with the Langmuir isotherm model and pseudo-second-order kinetics .
Resource Utilization
The compound is used in the study of resource utilization of production waste . This involves the method of waste treatment to meet the needs of recycling ecological environment protection .
Biochar Characterization
“Methyl m-trifluoromethylcarbanilate” is used in the characterization and analysis of biochar materials . Biochar is a kind of charcoal used as a soil amendment and has various environmental benefits .
Safety and Hazards
properties
IUPAC Name |
methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWBPKDKRPCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171801 |
Source
|
Record name | Methyl m-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl m-trifluoromethylcarbanilate | |
CAS RN |
18584-93-5 |
Source
|
Record name | Methyl m-trifluoromethylcarbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl m-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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